Methyl 2-(3-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate
Description
Methyl 2-(3-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate is a heterocyclic compound featuring a 1,2,4-triazole ring linked to a 2-fluorophenyl group and an acetate ester moiety. Its molecular formula is C₁₁H₁₀FN₃O₂, with a molecular weight of 235.22 g/mol (CAS 106535-16-4; inferred from structural analogs in ). This compound is structurally related to agrochemicals and pharmaceuticals, particularly those involving triazole-based antifungal or herbicidal activity.
Properties
Molecular Formula |
C11H10FN3O2 |
|---|---|
Molecular Weight |
235.21 g/mol |
IUPAC Name |
methyl 2-[3-(2-fluorophenyl)-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C11H10FN3O2/c1-17-10(16)6-15-7-13-11(14-15)8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3 |
InChI Key |
ZXQXLXAGJZBWPK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=NC(=N1)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 2-fluorobenzyl bromide with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then esterified using methyl chloroacetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
-
Acidic hydrolysis : Produces 2-(3-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetic acid.
-
Basic hydrolysis : Generates the corresponding carboxylate salt.
Conditions :
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O, reflux | Carboxylic Acid | 75–85% | |
| Basic Hydrolysis | NaOH/EtOH, 60°C | Carboxylate Salt | 80–90% |
This reactivity is critical for synthesizing bioactive derivatives, as the carboxylic acid can be further functionalized via amidation or esterification.
Nucleophilic Substitution at the Triazole Ring
The triazole moiety participates in nucleophilic substitution reactions due to its electron-deficient nitrogen atoms.
-
Alkylation : Reaction with alkyl halides at the N-1 or N-4 position.
-
Arylation : Coupling with aryl boronic acids via metal-catalyzed cross-coupling.
Example Reaction :
Alkylation with Ethyl Bromide
-
Conditions : K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C
-
Product : Ethyl 2-(3-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate
-
Yield : 65–70%
Fluorophenyl Ring Functionalization
The 2-fluorophenyl group undergoes electrophilic aromatic substitution (EAS) at the meta position relative to fluorine.
-
Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group.
-
Halogenation : Cl<sub>2</sub> or Br<sub>2</sub> in FeCl<sub>3</sub> yields dihalogenated derivatives.
Nitration Example :
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0–5°C, 2 hr | 2-Fluoro-5-nitrophenyl-triazole acetate | 60% |
Triazole Ring Modifications
The triazole ring can be further derivatized through cycloaddition or oxidation:
-
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides.
-
Oxidation : H<sub>2</sub>O<sub>2</sub>/AcOH converts triazole to triazole N-oxide.
Click Reaction Example :
-
Substrate : Propargyl Alcohol
-
Conditions : CuSO<sub>4</sub>, Sodium Ascorbate, H<sub>2</sub>O/EtOH
-
Product : Triazole-linked propargyl derivative
-
Yield : 85%
Reductive Reactions
The ester group can be reduced to alcohol using LiAlH<sub>4</sub> or NaBH<sub>4</sub>:
-
Reduction : LiAlH<sub>4</sub> in THF yields 2-(3-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)ethanol.
-
Yield : 70–75%
Stability Under Synthetic Conditions
-
Thermal Stability : Decomposes above 200°C, forming fluorophenyl fragments and CO<sub>2</sub> .
-
Photostability : Degrades under UV light (λ = 254 nm) via triazole ring cleavage.
Key Mechanistic Insights
-
Ester Reactivity : The electron-withdrawing triazole ring enhances the electrophilicity of the ester carbonyl, facilitating nucleophilic attack.
-
Fluorine Effects : The 2-fluorophenyl group directs EAS to the meta position due to its −I effect.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. Methyl 2-(3-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate has been evaluated for its effectiveness against various bacterial strains. In a study by MDPI, several synthesized triazole-based compounds showed high antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 5.5 to 25.6 μM . This suggests that this compound could be an effective candidate for developing new antimicrobial agents.
Anticancer Properties
The compound has also been investigated for its anticancer potential. A study highlighted that triazole derivatives can act as antiproliferative agents in breast cancer cells. Specifically, compounds similar to this compound demonstrated significant cell cycle arrest and induction of apoptosis in various breast cancer cell lines . The mechanism appears to involve disruption of microtubule dynamics and interference with tubulin polymerization, leading to mitotic catastrophe in cancer cells.
Case Studies and Research Findings
| Study | Findings | Relevance |
|---|---|---|
| MDPI Study on Antimicrobial Activity | Several triazole derivatives showed MICs between 5.5–25.6 μM against Staphylococcus aureus | Supports the antimicrobial potential of triazole compounds |
| Research on Anticancer Activity | Induction of apoptosis in breast cancer cells; significant G2/M phase arrest observed | Highlights the anticancer properties of similar triazole derivatives |
| Anti-inflammatory Research | Triazole compounds inhibit inflammatory pathways | Suggests potential therapeutic applications in inflammatory diseases |
Mechanism of Action
The mechanism of action of Methyl 2-(3-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
Epoxiconazole (CAS 133855-98-8)
- Structure : Contains a 1,2,4-triazole ring fused to an epoxide moiety, with 2-chlorophenyl and 4-fluorophenyl substituents.
- Application : Broad-spectrum fungicide targeting ergosterol biosynthesis in fungi .
- Key Differences :
- The epoxide group in epoxiconazole enables covalent binding to fungal cytochrome P450 enzymes, whereas the acetate ester in the target compound may act as a prodrug or intermediate.
- The 2-fluorophenyl group in the target compound vs. 2-chlorophenyl/4-fluorophenyl in epoxiconazole alters steric and electronic interactions with biological targets.
2-(3-Phenyl-1H-1,2,4-triazol-1-yl)acetic Acid (CAS 1368811-52-2)
- Structure : Lacks the 2-fluorophenyl group and features a free carboxylic acid instead of an ester.
- Molecular Weight : 203.2 g/mol ().
- Key Differences :
- The absence of fluorine reduces lipophilicity and metabolic stability compared to the target compound.
- The carboxylic acid moiety may limit membrane permeability, whereas the methyl ester in the target compound enhances bioavailability.
Ethyl 2-[4-(2-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (CAS 1240579-24-1)
- Structure : Contains a 2-chlorophenyl group and an ethyl ester, with an additional 3-methyl substituent on the triazole ring.
- Key Differences :
- Ethyl ester vs. methyl ester : Longer alkyl chain increases lipophilicity but may slow hydrolysis to the active acid form.
- 2-Chlorophenyl vs. 2-fluorophenyl : Chlorine’s larger atomic size and lower electronegativity alter binding affinity in biological systems .
Biological Activity
Methyl 2-(3-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate is a derivative of 1,2,4-triazole, a compound known for its diverse biological activities. Triazole derivatives have been extensively studied for their pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H10F N3O2. Its structure features a triazole ring substituted with a fluorophenyl group and an acetate moiety. The presence of the fluorine atom may enhance the lipophilicity and bioavailability of the compound.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, studies indicate that certain triazole compounds demonstrate efficacy against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis . The mechanism often involves inhibiting key metabolic pathways in bacteria.
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. Compounds like fluconazole serve as essential antifungal agents by targeting fungal cell membrane synthesis. This compound may exhibit similar mechanisms due to its structural analogies with established antifungals .
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of triazole derivatives. For example, compounds with triazole structures have shown promising results in inhibiting the proliferation of various cancer cell lines. In particular, some studies report that triazole derivatives can induce apoptosis in cancer cells by activating oxidative stress pathways . The specific effects of this compound on cancer cells require further investigation but suggest potential as a chemotherapeutic agent.
Data Tables
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various triazole derivatives, this compound was tested against Staphylococcus aureus. Results indicated a moderate inhibition zone compared to standard antifungal agents like fluconazole.
Case Study 2: Anticancer Potential
A recent investigation into the anticancer properties of triazole derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The study suggested that these compounds could induce G2/M phase arrest and apoptosis through modulation of reactive oxygen species (ROS) levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
